3-[2-(2-hydroxyethyl)piperidin-1-yl]sulfonyl-N-phenylthiophene-2-carboxamide
Description
3-[2-(2-hydroxyethyl)piperidin-1-yl]sulfonyl-N-phenylthiophene-2-carboxamide is a complex organic compound that features a piperidine ring, a sulfonyl group, and a thiophene ring
Properties
IUPAC Name |
3-[2-(2-hydroxyethyl)piperidin-1-yl]sulfonyl-N-phenylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c21-12-9-15-8-4-5-11-20(15)26(23,24)16-10-13-25-17(16)18(22)19-14-6-2-1-3-7-14/h1-3,6-7,10,13,15,21H,4-5,8-9,11-12H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJILDSEPBKDJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCO)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-hydroxyethyl)piperidin-1-yl]sulfonyl-N-phenylthiophene-2-carboxamide typically involves multiple steps:
Formation of the Piperidine Derivative: The initial step involves the preparation of the piperidine derivative. This can be achieved through the reaction of piperidine with 2-bromoethanol under basic conditions to yield 2-(2-hydroxyethyl)piperidine.
Sulfonylation: The next step involves the introduction of the sulfonyl group. This can be done by reacting 2-(2-hydroxyethyl)piperidine with a sulfonyl chloride derivative in the presence of a base such as triethylamine.
Coupling with Thiophene Carboxamide: The final step involves coupling the sulfonylated piperidine derivative with N-phenylthiophene-2-carboxamide. This can be achieved using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the piperidine ring can undergo oxidation to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are common.
Substitution: Conditions typically involve the use of strong acids or bases, depending on the specific substitution reaction.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted aromatic derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore. The presence of the piperidine ring and sulfonyl group suggests it could interact with biological targets such as enzymes or receptors.
Medicine
Medically, compounds with similar structures have been studied for their potential as therapeutic agents. This compound could be explored for its activity against various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-[2-(2-hydroxyethyl)piperidin-1-yl]sulfonyl-N-phenylthiophene-2-carboxamide exerts its effects would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The sulfonyl group may play a key role in binding to these targets, while the piperidine ring could influence the compound’s overall conformation and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(2-hydroxyethyl)piperidin-1-yl]sulfonyl-N-phenylbenzamide
- 3-[2-(2-hydroxyethyl)piperidin-1-yl]sulfonyl-N-phenylfuran-2-carboxamide
Uniqueness
Compared to similar compounds, 3-[2-(2-hydroxyethyl)piperidin-1-yl]sulfonyl-N-phenylthiophene-2-carboxamide is unique due to the presence of the thiophene ring. This heterocyclic structure can impart different electronic properties and reactivity, making it potentially more suitable for specific applications in medicinal chemistry and material science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
